molecular formula C8H9NO B2355422 (1R,5S)-4-Oxobicyclo[3.2.0]heptane-1-carbonitrile CAS No. 2413847-29-5

(1R,5S)-4-Oxobicyclo[3.2.0]heptane-1-carbonitrile

Cat. No. B2355422
CAS RN: 2413847-29-5
M. Wt: 135.166
InChI Key: JZOMLTHJAVJEHS-SVRRBLITSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as bicyclo[2.2.1]heptane-1-carboxylates, has been achieved through an organocatalytic formal [4 + 2] cycloaddition reaction . This reaction allows for rapid access to a wide range of these compounds in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .

Scientific Research Applications

Photocycloaddition Reactions

(1R,5S)-4-Oxobicyclo[3.2.0]heptane-1-carbonitrile has been studied in the context of photocycloaddition reactions. For instance, Andresen and Margaretha (1995) explored its reactivity in irradiation experiments with 2,3-dimethylbut-2-ene, leading to the formation of various bicyclic and tricyclic compounds (Andresen & Margaretha, 1995).

Chiral Synthesis Applications

The compound is also relevant in the synthesis of chiral cyclobutane derivatives, as investigated by Hoffmann, Scharf, and Runsink (1989). They studied the diastereoselectivity in photochemical reactions involving similar bicyclic structures (Hoffmann, Scharf, & Runsink, 1989).

Role in Synthesis of Elemanoids

Kato et al. (1990) described the transformation of a related compound, (1R,5S)-3-Phenylsulfenyl-6,6-dimethylbicyclo[3.1.1]heptanone, into a key intermediate for the chiral synthesis of elemanoids (Kato et al., 1990).

Asymmetric Addition in Organic Synthesis

Hayashi et al. (2003) used a similar bicyclic compound as a chiral ligand in asymmetric additions, demonstrating its potential in stereoselective synthetic processes (Hayashi, Ueyama, Tokunaga, & Yoshida, 2003).

Structural Analysis and Intramolecular Bonding

Boeyens, Denner, and Michael (1984) conducted structural analysis on a related bicyclic compound with intramolecular hydrogen bonding, providing insights into the molecular configuration of these types of compounds (Boeyens, Denner, & Michael, 1984).

Synthesis of Bicyclic Carbonitriles

Research by De Blieck and Stevens (2011) focused on synthesizing a variety of 2-alkyl-2-azabicyclo[3.1.1]heptane-1-carbonitriles, highlighting the versatility of these bicyclic structures in organic synthesis (De Blieck & Stevens, 2011).

properties

IUPAC Name

(1R,5S)-4-oxobicyclo[3.2.0]heptane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c9-5-8-3-1-6(8)7(10)2-4-8/h6H,1-4H2/t6-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZOMLTHJAVJEHS-SVRRBLITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1C(=O)CC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@]2([C@H]1C(=O)CC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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